molecular formula C19H26O4 B12987621 (S)-4-(tert-Butoxy)-2-((R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-((R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid

Cat. No.: B12987621
M. Wt: 318.4 g/mol
InChI Key: SVLUUIFXLHXZMP-KBPBESRZSA-N
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Description

(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Indane Derivative: The initial step involves the preparation of the ®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl derivative through a series of reactions, including Friedel-Crafts alkylation and subsequent reduction.

    Introduction of the Butanoic Acid Moiety:

    tert-Butoxy Protection: The final step includes the protection of the hydroxyl group with a tert-butoxy group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl derivatives: These compounds share a similar core structure but differ in their functional groups.

    tert-Butoxy-protected acids: Compounds with similar protective groups but different core structures.

Uniqueness

(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-2-[(1R)-3,3-dimethyl-1,2-dihydroinden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C19H26O4/c1-18(2,3)23-16(20)10-13(17(21)22)14-11-19(4,5)15-9-7-6-8-12(14)15/h6-9,13-14H,10-11H2,1-5H3,(H,21,22)/t13-,14-/m0/s1

InChI Key

SVLUUIFXLHXZMP-KBPBESRZSA-N

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C21)[C@H](CC(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(CC(C2=CC=CC=C21)C(CC(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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